molecular formula C5H9N3O2S B195860 N,N-Dimethyl-1H-imidazole-1-sulfonamide CAS No. 78162-58-0

N,N-Dimethyl-1H-imidazole-1-sulfonamide

Cat. No.: B195860
CAS No.: 78162-58-0
M. Wt: 175.21 g/mol
InChI Key: YRRWNBMOJMMXQY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-imidazole-1-sulfonamide is a nitrogen-containing heterocyclic compound with the molecular formula C5H9N3O2S. It is characterized by the presence of an imidazole ring substituted with a dimethylsulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-1H-imidazole-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of imidazole with dimethylamine and sulfuryl chloride. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted imidazole derivatives .

Scientific Research Applications

N,N-Dimethyl-1H-imidazole-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst and ligand in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate enzymatic activities and cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-1H-imidazole-1-sulfonamide is unique due to the presence of both the dimethylsulfonamide and imidazole functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Biological Activity

N,N-Dimethyl-1H-imidazole-1-sulfonamide (CAS: 78162-58-0) is a sulfonamide derivative with significant potential in various biological applications. The compound features a five-membered imidazole ring and a sulfonamide functional group, which are known to contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC5_5H9_9N3_3O2_2S
Molecular Weight175.21 g/mol
Melting Point49 °C
Boiling Point100 °C
Purity≥98.0% (GC)

This compound exhibits its biological effects primarily through the following mechanisms:

  • Antimicrobial Activity : Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, crucial for nucleic acid production in bacteria.
  • Enzyme Inhibition : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator of specific biological pathways. Studies suggest that imidazole derivatives can bind to active sites of enzymes, altering their activity.
  • Metabolic Pathways : Research involving the fungus Cunninghamella elegans indicates that this compound can be metabolized into biologically relevant compounds, suggesting its role in metabolic processes and potential implications in pharmacokinetics .

Antibacterial Evaluation

A study published in MDPI explored the synthesis and antibacterial evaluation of various imidazole derivatives, including sulfonamides. Results indicated that compounds with sulfonamide groups demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundImidazole ring with dimethyl and sulfonamide groupsPotential for antimicrobial and enzyme inhibition
4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamideIodine substitution at the fourth positionEnhanced reactivity; potential imaging applications
2-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamideIodine at the second positionDifferent regioselectivity affecting reactivity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N,N-Dimethyl-1H-imidazole-1-sulfonamide?

The synthesis typically involves two steps: (1) sulfonation of 1H-imidazole using chlorosulfonic acid to form the sulfonyl chloride intermediate, and (2) nucleophilic substitution with dimethylamine in the presence of a base (e.g., triethylamine) in aprotic solvents like dichloromethane (DCM). Temperature control (0–5°C) during sulfonation minimizes side reactions .

Q. Which spectroscopic methods are recommended for structural characterization?

  • NMR spectroscopy : 1H and 13C NMR to confirm substitution patterns and dimethyl groups.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight.
  • X-ray crystallography : For definitive structural validation, refine using SHELXL and visualize with ORTEP-III .

Q. What purification strategies are effective for this compound?

Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity via TLC and confirm with HPLC (>95% purity) .

Q. How is the compound typically stored to ensure stability?

Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Conduct periodic NMR checks for degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields?

Variations often arise from solvent choice (e.g., DMF vs. DCM), reaction temperature, or amine stoichiometry. Systematic optimization using design-of-experiment (DoE) approaches is recommended. For example, excess dimethylamine (1.5 eq.) in DCM at 0°C improves yield compared to equimolar ratios .

Q. What analytical techniques identify and quantify reaction byproducts?

  • LC-MS : Detect sulfonic acid derivatives (e.g., hydrolysis byproducts).
  • 1H NMR with suppression techniques : Identify trace impurities like unreacted sulfonyl chloride. Cross-reference with synthetic intermediates’ spectra for conclusive identification .

Q. How can crystallographic data validate structural anomalies?

Use SHELXL for refinement and check for twinning or disorder. Validate hydrogen-bonding networks with PLATON. If data conflicts with NMR, consider dynamic effects (e.g., tautomerism) or solvent inclusion in the crystal lattice .

Q. What strategies address contradictory biological activity data in antimicrobial assays?

  • Purity verification : Ensure >95% purity via HPLC to exclude confounding impurities.
  • Structural analogs : Test derivatives (e.g., 4-formyl or 3-chloro substitutions) to isolate pharmacophores.
  • Assay standardization : Use multiple microbial strains (e.g., Gram-positive vs. Gram-negative) and controls (e.g., ciprofloxacin) .

Q. How to troubleshoot low reactivity in sulfonamide functionalization?

Activate the sulfonamide group using coupling agents (e.g., EDC/HOBt) or switch to polar aprotic solvents (DMF/DMSO). Monitor reactivity via in situ IR for sulfonyl chloride intermediate formation .

Q. Methodological Resources

  • Crystallography : SHELX suite for structure solution and refinement .
  • Spectroscopy : Compare experimental NMR shifts with computed data (e.g., ACD/Labs) for validation.
  • Chromatography : Use HILIC or reverse-phase HPLC with UV detection (λ = 254 nm) .

Properties

IUPAC Name

N,N-dimethylimidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-4-3-6-5-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRWNBMOJMMXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327908
Record name N,N-Dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78162-58-0
Record name N,N-Dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Dimethylsulfamoyl)imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Imidazole (5.00 g, 73.6 mmol) was dissolved in toluene (80 ml), and thereto were added triethylamine (9.52 ml, 68.4 mmol) and dimethylsulfamoyl chloride (6.77 ml, 63.3 mmol), and the mixture was stirred at room temperature for 8 hours. The precipitates were removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was subjected to azeotropic distillation with hexane to give the title compound (10.9 g, 98%).
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98%

Synthesis routes and methods II

Procedure details

Imidazole was treated with dimethyl amino sulfonyl chloride providing 1-(dimethylaminosulfonyl)-imidazole, which was subsequently treated with n-butyl lithium and t-butyldimethylsilyl chloride to afford 1-(dimethylaminosulfonyl)-2-(t-butyldimethylsilyl)-imidazol e. This material was treated with n-butyllithium and tri-n-butyltin chloride to afford the target compound.
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Synthesis routes and methods III

Procedure details

It should be noted in connection with Reaction Schemes 1, 2 and 3 that in all of these reaction schemes heterocycle derivatives corresponding respectively to Formula 7, 11 and 15 can be employed where in the A-B' substituent A is (CH2)n, n is 0, and B' is hydrogen. A carboxylic acid group is then introduced into the molecule, after coupling with the tetrahydronaphthalene moiety, by reaction with strong base (such as n-butyl lithium) and carbon dioxide or ethyl chloroformate. Reaction Scheme 4 illustrates specifically the synthesis of Compound 3 and Compound 4 of the present application. In accordance with this scheme (5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)acetylene (Compound 10) is reacted with trimethylaluminum in the presence zirconocene dichloride. The resulting "carboaluminated adduct" (not shown in Scheme 4) is reacted in the presence of tetrakis(triphenylphosphine)palladium (Pd(PPh3)4) catalyst, with 1-(N,N-dimethylsulfamoyl)-4-iodoimidazole (Compound 11) which is obtained by iodination from 1-(N,N-dimethylsulfamoyl)imidazole. The latter compound can be obtained in accordance with the chemical literature: Chadwick et al. J. Chem. Soc., Perkin Trans. I 1984, 481-486. The result of the coupling reaction between between the carboaluminated adduct derived from Compound 10 and Compound 11 is (E)-4-[2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)propen-1-yl]-1-(N,N-dimethylsulfamoyl)imidazole (Compound 12). The carboxylic acid ethyl ester moiety is introduced into the molecule by reacting the anion of Compound 12 generated with strong base such as n-butyl lithium, with ethyl chloroformate, to yield ethyl (E)-4-[2-(5,6,7,8-tetrahydro- 3,5,5,8,8-pentamethylnaphthalen-2-yl)propen-1-yl]-1-(N,N-dimethylsulfamoyl)-2-imidazolecarboxylate (Compound 4). The dimethylsulfamoyl group is removed from the imidazole nitrogen by treatment with acid, to yield ethyl (E)-4-[2-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalen-2-yl)propen-1-yl]-2-imidazolecarboxylate (Compound 3). ##STR10##
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

N,N-Dimethyl-1H-imidazole-1-sulfonamide
N,N-Dimethyl-1H-imidazole-1-sulfonamide
N,N-Dimethyl-1H-imidazole-1-sulfonamide
N,N-Dimethyl-1H-imidazole-1-sulfonamide
N,N-Dimethyl-1H-imidazole-1-sulfonamide
N,N-Dimethyl-1H-imidazole-1-sulfonamide

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